6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrobromide
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Overview
Description
6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrobromide is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of both hydroxyl and carboxylic acid functional groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrobromide typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of aniline derivatives with keto acids, followed by cyclization and subsequent bromination to introduce the hydrobromide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylic acid to an alcohol.
Substitution: The hydrobromide moiety can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline alcohols.
Scientific Research Applications
6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in the development of new drugs, particularly for neurological disorders.
Industry: It serves as a building block for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrobromide exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Uniqueness
Compared to similar compounds, 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrobromide is unique due to the presence of the hydroxyl group at the 6-position and the carboxylic acid at the 4-position. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2763759-75-5 |
---|---|
Molecular Formula |
C10H12BrNO3 |
Molecular Weight |
274.1 |
Purity |
95 |
Origin of Product |
United States |
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